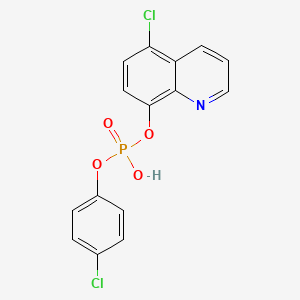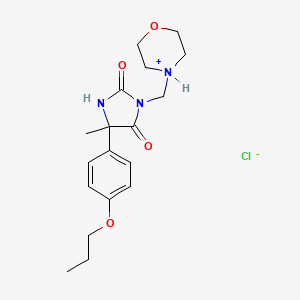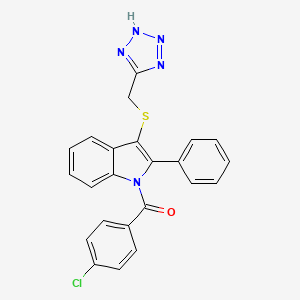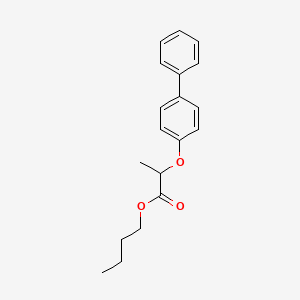
Butyl 2-(4-phenylphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(4-phenylphenoxy)propanoate is an organic compound with the molecular formula C19H22O3. It is an ester derived from butyl alcohol and 2-(4-phenylphenoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(4-phenylphenoxy)propanoate typically involves the esterification of 2-(4-phenylphenoxy)propanoic acid with butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, has also been explored to achieve enantioselective synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(4-phenylphenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(4-phenylphenoxy)propanoic acid and butyl alcohol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(4-phenylphenoxy)propanoic acid and butyl alcohol.
Transesterification: A different ester and the corresponding alcohol.
Reduction: 2-(4-phenylphenoxy)propanol.
Aplicaciones Científicas De Investigación
Butyl 2-(4-phenylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of butyl 2-(4-phenylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active 2-(4-phenylphenoxy)propanoic acid, which can then exert its effects on the target pathways .
Comparación Con Compuestos Similares
Butyl 2-(4-phenylphenoxy)propanoate can be compared with other esters of 2-(4-phenylphenoxy)propanoic acid, such as:
- Methyl 2-(4-phenylphenoxy)propanoate
- Ethyl 2-(4-phenylphenoxy)propanoate
- Propyl 2-(4-phenylphenoxy)propanoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its specific alkyl group, which may affect its solubility, boiling point, and interaction with biological targets .
Propiedades
Número CAS |
94385-39-4 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
butyl 2-(4-phenylphenoxy)propanoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-14-21-19(20)15(2)22-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3 |
Clave InChI |
OYRFTAGKYMRTKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
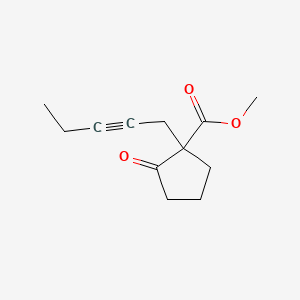
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
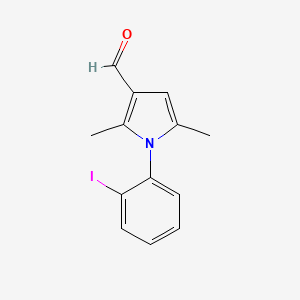


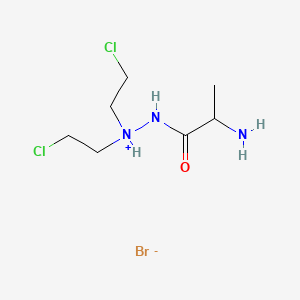
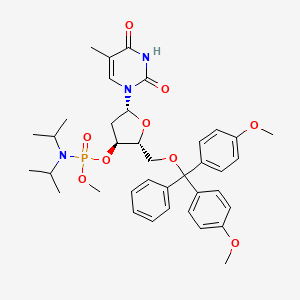
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)
